molecular formula C17H15N3O3 B2664071 3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034350-55-3

3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2664071
CAS No.: 2034350-55-3
M. Wt: 309.325
InChI Key: NIKFICAKPPYVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a furan ring, a pyrrolidine ring, and an oxadiazole ring, making it a subject of interest in various fields of scientific research. The presence of these rings imparts distinct chemical and physical properties to the compound, which can be exploited in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

furan-3-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(13-6-7-22-10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-23-19-16/h1-7,10-11,14-15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKFICAKPPYVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=COC=C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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